N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, a dimethyl-methylsulfanyl-pyrimidinyl moiety, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide typically involves multiple steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethyl-5-methylsulfanyl-pyrimidine. This step often requires catalysts and specific reaction conditions to ensure high yield and purity.
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Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenylmethyl halide with the pyrimidine derivative under basic conditions.
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Formation of the Propanamide Backbone: : The final step involves the formation of the propanamide backbone through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling of the amine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
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Substitution: : The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. Research is ongoing to explore its potential as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug candidate for treating various diseases.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as a precursor in the manufacture of advanced polymers.
Mechanism of Action
The mechanism by which N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
N-[(3-bromophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide: Bromine substituent instead of chlorine.
N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylbutanamide: Butanamide backbone instead of propanamide.
Uniqueness
The uniqueness of N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-12-16(13(2)21-18(20-12)24-4)8-9-17(23)22(3)11-14-6-5-7-15(19)10-14/h5-7,10H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYEUCNXIPZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N(C)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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